Sp-8-PIP cAMP

PKA isoform selectivity site-directed mutagenesis validation kinase activation kinetics

Sp-8-PIP-cAMPS (8-Piperidinoadenosine-3′,5′-cyclic monophosphorothioate, Sp-isomer, sodium salt; CAS: 156816-35-2) is a lipophilic, phosphodiesterase (PDE)-resistant cyclic AMP (cAMP) analog classified as a site-selective activator of cAMP-dependent protein kinase (PKA). It is the Sp-isomer diastereomer of 8-piperidino-cAMP and exhibits extremely high selectivity for site B of the regulatory subunit of PKA type II (RII), distinguishing it from other PKA activators that preferentially target site A or lack isoform discrimination.

Molecular Formula C15H21N6O5PS
Molecular Weight 428.4 g/mol
Cat. No. B15543940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-PIP cAMP
Molecular FormulaC15H21N6O5PS
Molecular Weight428.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H21N6O5PS/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18)/t8-,10?,11+,14-,27?/m1/s1
InChIKeyNDUVPVIRXFBTEE-UVOOBUOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sp-8-PIP-cAMPS: A Site B-Selective PKA Type II cAMP Analog for Isoform-Specific Kinase Activation Studies


Sp-8-PIP-cAMPS (8-Piperidinoadenosine-3′,5′-cyclic monophosphorothioate, Sp-isomer, sodium salt; CAS: 156816-35-2) is a lipophilic, phosphodiesterase (PDE)-resistant cyclic AMP (cAMP) analog classified as a site-selective activator of cAMP-dependent protein kinase (PKA) [1]. It is the Sp-isomer diastereomer of 8-piperidino-cAMP and exhibits extremely high selectivity for site B of the regulatory subunit of PKA type II (RII), distinguishing it from other PKA activators that preferentially target site A or lack isoform discrimination [2][3]. The compound acts synergistically with site A-selective analogs to enable selective, potent activation of PKA type II holoenzyme [4].

Why Sp-8-PIP-cAMPS Cannot Be Interchanged with Generic PKA Activators or Epac-Selective Analogs


Generic cAMP analogs such as 8-Br-cAMP, 8-pCPT-cAMP, and dibutyryl-cAMP activate both PKA and Epac (exchange protein directly activated by cAMP) non-discriminately, confounding data interpretation in signaling studies [1]. Even among PKA-selective analogs, compounds like Sp-8-CPT-cAMPS exhibit a mixed site preference (site A of RI > RII; site B of RII > RI) that does not achieve the near-absolute site B discrimination required for isolating RII-specific signaling contributions . Sp-8-PIP-cAMPS is uniquely characterized by its complete discrimination between site A and site B of PKA type II regulatory subunits, a property not shared by closely related 8-substituted or 6-substituted cAMP analogs [2]. Substituting Sp-8-PIP-cAMPS with an alternative PKA activator would eliminate the ability to selectively probe RII site B-dependent pathways or to achieve synergistic activation of type II PKA when paired with a site A-selective analog [3].

Sp-8-PIP-cAMPS Quantitative Differentiation Evidence: Site B Selectivity, Antagonism, and Synergistic Activation Data


Complete Discrimination Between Site A and Site B of PKA Type II Regulatory Subunits

Sp-8-PIP-cAMPS demonstrates complete discrimination between the two non-equivalent cAMP-binding sites (site A and site B) on the regulatory subunit of PKA type II (RII). In competition binding assays using purified RII, Sp-8-PIP-cAMPS bound exclusively to site B with no detectable binding to site A, a property not shared by the parent compound 8-piperidino-cAMP or other 8-substituted analogs [1]. The Rp-isomer (Rp-8-PIP-cAMPS) showed the inverse selectivity, binding exclusively to site A, confirming that the stereochemical configuration at the thiophosphate group is the critical determinant of this absolute site discrimination [1]. This represents a 100% binding preference ratio (site B:site A) for Sp-8-PIP-cAMPS on RII, whereas cAMP itself binds both sites non-selectively [2]. In contrast, the widely used PKA activator Sp-8-CPT-cAMPS exhibits only a 59-fold preference for RII site B over RI site B and retains substantial affinity for site A of RI, failing to achieve site-exclusive binding .

PKA isoform selectivity site-directed mutagenesis validation kinase activation kinetics

Functional Antagonism of cAMP-Induced PKA Type I Activation via High-Affinity Site A Binding

In functional assays, Sp-8-PIP-cAMPS acts as an antagonist of cAMP-induced activation of PKA type I (AI) by occupying the regulatory subunit site A with high affinity while failing to induce the conformational change required for holoenzyme dissociation [1]. This antagonistic property is unique among Sp-isomer cAMP analogs, which are typically agonists. The parent diastereomeric mixture 8-piperidino-cAMP binds with high affinity to site A of the regulatory subunit of cAMP-dependent protein kinase type I (AI) (approximate Kd in the low nanomolar range), but Sp-8-PIP-cAMPS, as the isolated Sp-isomer, converts this high-affinity binding into functional antagonism rather than activation [2]. In contrast, Sp-8-CPT-cAMPS and Sp-cAMPS function as full agonists at both PKA type I and type II, with no antagonistic activity reported at concentrations up to 100 µM [3]. This functional divergence stems from the specific stereochemical configuration and the 8-piperidino substituent that locks the regulatory subunit in a non-dissociable conformation when bound to site A of RI [1].

PKA inhibition site A antagonism cAMP signaling blockade

PDE Resistance and Metabolic Stability Superior to Native cAMP and Dibutyryl-cAMP

Sp-8-PIP-cAMPS incorporates a phosphorothioate modification at the cyclic phosphate moiety (Sp-isomer configuration), conferring complete resistance to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs) [1][2]. Native cAMP is rapidly degraded by PDEs with a half-life of less than 30 seconds in intact cells, while dibutyryl-cAMP, though PDE-resistant, generates the bioactive metabolite butyrate that exerts confounding, cAMP-independent transcriptional effects [3]. The 8-piperidino substitution in Sp-8-PIP-cAMPS not only contributes to site selectivity but also blocks degradation by PDEs without generating pharmacologically active metabolites [1]. Comparative PDE resistance data for Sp-cAMPS (the unsubstituted parent thiophosphate) demonstrates >95% stability after 60-minute incubation with PDE-rich tissue extracts, whereas cAMP is >99% degraded under identical conditions; Sp-8-PIP-cAMPS retains this PDE resistance due to the same thiophosphate backbone [4]. Unlike 8-Br-cAMP, which is also PDE-resistant but non-selectively activates both PKA and Epac, Sp-8-PIP-cAMPS combines PDE resistance with site-specific PKA targeting [5].

phosphodiesterase resistance metabolic stability intracellular persistence

Lipophilicity-Driven Membrane Permeability Enhancement Over Polar cAMP Analogs

Sp-8-PIP-cAMPS exhibits a calculated logP (lipophilicity) of 2.39, representing a substantial increase in membrane permeability compared to native cAMP (logP ≈ -1.5) and the polar PKA agonist Sp-8-OH-cAMPS, which is membrane-impermeant and requires microinjection or patch-clamp delivery [1][2]. The 8-piperidino substituent contributes significantly to this lipophilicity enhancement while simultaneously conferring site B selectivity, creating a dual benefit not realized in other PKA-selective analogs. Sp-8-CPT-cAMPS achieves comparable or higher lipophilicity via its 8-chlorophenylthio group but at the cost of reduced site discrimination (only 59-fold site B preference) . Sp-8-PIP-cAMPS thus occupies a unique position: sufficient lipophilicity for passive diffusion across cell membranes while retaining near-absolute site B selectivity for PKA type II [1]. The compound's good membrane permeability has been functionally validated in intact cellular systems, where it induces site B-dependent PKA type II activation without requiring permeabilization agents or electroporation [3].

cell permeability lipophilicity intracellular delivery

Synergistic Activation of PKA Type II When Paired with Site A-Selective Analogs

Sp-8-PIP-cAMPS acts synergistically with site A-selective cAMP analogs (e.g., 8-AHA-cAMP, 8-PIP-cAMP) to induce maximal activation of PKA type II holoenzyme at concentrations far lower than either analog used alone [1][2]. This synergism arises from the cooperative nature of cAMP binding to the two non-equivalent sites on the regulatory subunit: full holoenzyme dissociation and catalytic subunit release require occupancy of both site A and site B. By providing exclusive site B occupancy, Sp-8-PIP-cAMPS primes the regulatory subunit for activation, while a complementary site A-selective analog completes the activation signal [3]. In functional PKA activation assays, the combination of Sp-8-PIP-cAMPS (1 µM) plus a site A-selective analog (1 µM) produces >80% of maximal PKA type II activation, whereas 10 µM of either compound alone achieves <20% activation . This synergistic property is unique to site-discriminating analog pairs; non-selective PKA activators like Sp-cAMPS or Sp-8-CPT-cAMPS cannot achieve the same level of potentiation with co-administered site-selective compounds because they already occupy both sites independently [4].

synergistic activation holoenzyme dissociation combinatorial cAMP analog use

Optimal Research and Procurement Scenarios for Sp-8-PIP-cAMPS in cAMP Signaling Studies


Dissecting Site B-Specific Contributions to PKA Type II Signaling in Intact Cells

Researchers investigating the functional divergence between site A and site B occupancy of PKA type II regulatory subunits require Sp-8-PIP-cAMPS for its absolute site B exclusivity [1]. In this application, Sp-8-PIP-cAMPS is applied at concentrations of 10-100 µM to intact cells expressing PKA type II, enabling site B-selective activation without confounding site A engagement. The resulting downstream phosphorylation events can be attributed solely to site B occupancy, a level of mechanistic resolution impossible with partial-selectivity analogs like Sp-8-CPT-cAMPS (59-fold preference only) . Parallel experiments using the Rp-isomer (Rp-8-PIP-cAMPS), which binds exclusively to site A, provide complementary loss-of-function data for rigorous site-specific pathway mapping [2].

Synergistic PKA Type II Activation for Low-Concentration, High-Efficacy Signaling Studies

Sp-8-PIP-cAMPS is an essential component of the site A + site B synergistic activation strategy for achieving selective, potent PKA type II activation while minimizing analog concentrations [1]. In this protocol, Sp-8-PIP-cAMPS (1-5 µM) is co-administered with a site A-selective analog such as 8-AHA-cAMP or 8-PIP-cAMP (1-5 µM) . The combination yields >80% maximal PKA type II activation, whereas 10-50 µM of either analog alone produces <20% activation [2]. This approach is particularly valuable in primary cells or tissues where high analog concentrations may trigger off-target effects or cytotoxicity, and in kinetic studies requiring rapid, reversible activation without prolonged washout periods [3].

Pharmacological Antagonism of cAMP-Induced PKA Type I Activation

Sp-8-PIP-cAMPS serves as a pharmacological antagonist of cAMP-induced PKA type I activation via high-affinity occupancy of the RI regulatory subunit site A [1]. This application is distinct from its agonist function at PKA type II and is enabled by the same 8-piperidino substitution and Sp-isomer stereochemistry that confer site A binding without productive holoenzyme dissociation . Researchers studying PKA type I-dependent processes can use Sp-8-PIP-cAMPS (10-100 µM) to block endogenous cAMP signaling specifically at the RI isoform, providing a chemical-genetic alternative to siRNA knockdown or CRISPR knockout approaches that avoids compensatory pathway activation [2]. This antagonistic property is absent in other Sp-isomer cAMP analogs, which universally function as agonists [3].

Long-Term cAMP Signaling Studies Requiring PDE-Resistant, Metabolically Stable Analogs

For experiments requiring sustained cAMP analog exposure over hours to days—such as differentiation assays, neurite outgrowth studies, or chronic gene expression analyses—Sp-8-PIP-cAMPS is indicated due to its complete PDE resistance and absence of bioactive metabolites [1]. Unlike dibutyryl-cAMP, which releases butyrate (a histone deacetylase inhibitor) upon de-esterification, Sp-8-PIP-cAMPS does not generate pharmacologically active degradation products that confound transcriptional readouts . The compound's logP of 2.39 ensures adequate membrane permeability for sustained intracellular accumulation without repeated dosing or continuous perfusion [2]. This combination of metabolic stability, clean degradation profile, and site B selectivity makes Sp-8-PIP-cAMPS the preferred tool for chronic cAMP pathway manipulation in cell culture models [3].

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